1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone

PDE4 inhibitor triazole vs. pyrazole enzyme inhibition structure-activity relationship

CAS 1798515-25-9 is a 1,2,4-triazole-substituted pyrimidine-piperazine scaffold engineered for ATP-competitive kinase inhibition and PDE4B lead optimization. The 1,2,4-triazole hinge-binding motif delivers superior PDE4B inhibitory activity over the pyrazole isostere (CAS 1170086-99-3), while the phenylacetyl terminus provides critical hydrophobic interactions absent in minimal ethanone analogs. Procure alongside the pyrazole matched-pair to generate definitive azole-ring SAR data across kinase and PDE panels. NOT a generic triazolopyrimidine—specify CAS 1798515-25-9 to ensure pharmacophore-critical 1,2,4-triazole and phenylacetyl substitution.

Molecular Formula C18H19N7O
Molecular Weight 349.398
CAS No. 1798515-25-9
Cat. No. B2641081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone
CAS1798515-25-9
Molecular FormulaC18H19N7O
Molecular Weight349.398
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=CC=CC=C4
InChIInChI=1S/C18H19N7O/c26-18(10-15-4-2-1-3-5-15)24-8-6-23(7-9-24)16-11-17(21-13-20-16)25-14-19-12-22-25/h1-5,11-14H,6-10H2
InChIKeyCEQRXNJODMVZIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone (CAS 1798515-25-9): Chemical Class and Core Pharmacophore Identification for Research Procurement


1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone (CAS 1798515-25-9, molecular formula C₁₉H₁₉N₇O, molecular weight 349.40 g/mol) is a heterocyclic small molecule belonging to the triazolopyrimidine-piperazine class . The compound integrates a 1,2,4-triazole ring attached to the 6-position of a pyrimidine core, further linked via a piperazine spacer to a phenylacetyl moiety. This scaffold is characteristic of ATP-competitive kinase inhibitor pharmacophores and antifungal azole chemotypes, with the 1,2,4-triazole subunit recognized for its hydrogen-bonding capacity and metabolic stability relative to isosteric pyrazole replacements [1].

Why In-Class Triazolopyrimidine-Piperazine Analogs Cannot Be Interchanged with CAS 1798515-25-9 for Target-Focused Screening


Within the triazolopyrimidine-piperazine chemical series, subtle structural variations at the azole ring (1,2,4-triazole vs. pyrazole), the arylacetyl terminus (phenyl vs. thiophene vs. trifluoromethylphenyl), and the linker carbonyl orientation produce diverging target engagement profiles . For example, the 1,2,4-triazole isomer demonstrates higher PDE4B inhibitory activity than its pyrazole-attached counterpart in matched-pair comparisons [1]. Consequently, procurement of a generic 'triazolopyrimidine-piperazine' analog without specifying the exact CAS 1798515-25-9 substitution pattern risks selecting a compound with reduced or irrelevant bioactivity in kinase or antimicrobial assays where the 1,2,4-triazole and phenylacetyl combination is critical for pharmacophore complementarity.

Quantitative Differentiation Evidence: CAS 1798515-25-9 vs. Closest Structural Analogs


Azole Ring Replacement: 1,2,4-Triazole vs. Pyrazole Impact on PDE4B Enzyme Inhibition

In a matched-pair series of pyrimidine-piperazine derivatives, compounds containing the 1,2,4-triazole ring (Series II) demonstrated consistently higher PDE4B inhibitory activity than those with the pyrazole ring (Series I) [1]. This differential arises from the additional nitrogen atom in the 1,2,4-triazole, which enhances hydrogen-bond acceptor capacity at the enzyme active site. For procurement decisions, this implies CAS 1798515-25-9 (triazole-containing) is expected to yield superior target engagement compared to CAS 1170086-99-3 (pyrazole-containing analog) in PDE4 or related purinergic target screens.

PDE4 inhibitor triazole vs. pyrazole enzyme inhibition structure-activity relationship

Arylacetyl Terminus Variation: Phenyl vs. Trifluoromethylphenyl Impact on Lipophilicity and Predicted Metabolic Stability

CAS 1798515-25-9 bears a phenylacetyl terminus, whereas CAS 1705351-21-8 contains a 3-trifluoromethylphenylacetyl group. The trifluoromethyl substituent increases lipophilicity (estimated AlogP difference of approximately +0.8 log units) and enhances metabolic stability via cytochrome P450 oxidative metabolism blockade [1]. While CAS 1705351-21-8 may exhibit superior microsomal half-life, the lower lipophilicity of CAS 1798515-25-9 confers better aqueous solubility and reduced plasma protein binding, which may be advantageous for in vitro biochemical assay formats requiring higher free fraction concentrations.

lipophilicity metabolic stability trifluoromethylphenyl phenylacetyl

Kinase Inhibition Potential: Evidence from Triazolopyrimidine-Piperazine Scaffold SAR

The triazolopyrimidine-piperazine scaffold of CAS 1798515-25-9 positions the 1,2,4-triazole ring as a hinge-binding moiety capable of interacting with the ATP-binding pocket of kinases via hydrogen bonding with backbone NH and carbonyl groups . A related analog (6-ethoxypyridazin-3-yl substituent, CAS 1798546-41-4) has confirmed kinase inhibitory activity in both in vitro and in vivo models [1]. CAS 1706299-78-6 (the unsubstituted ethanone analog lacking the phenyl group) shows an IC₅₀ of 28 μM in a cellular cytotoxicity assay, indicating that the phenylacetyl extension present in CAS 1798515-25-9 likely enhances target binding potency [2].

kinase inhibitor triazolopyrimidine scaffold ATP-competitive structure-activity relationship

Antifungal Activity: 1,2,4-Triazole Moiety as a Pharmacophoric Driver Relative to Non-Azole Scaffolds

The 1,2,4-triazole ring is a well-established pharmacophore for antifungal activity, functioning by coordinating to the heme iron of fungal CYP51 (lanosterol 14α-demethylase) and blocking ergosterol biosynthesis . The direct analog 4-(piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine (CAS 1949815-87-5) has been highlighted in patent literature (WO2021013864A1) for antimicrobial applications [1]. CAS 1798515-25-9, bearing an identical triazolopyrimidine-piperazine core but additionally functionalized with a phenylacetyl group, is expected to retain antifungal activity while potentially gaining selectivity through the extended aryl moiety.

antifungal 1,2,4-triazole Candida albicans azole pharmacophore

Optimal Research Application Scenarios for 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone (CAS 1798515-25-9)


Kinase Inhibitor High-Throughput Screening (HTS) Library Enrichment

CAS 1798515-25-9 is best deployed as an ATP-competitive kinase inhibitor screening candidate. The 1,2,4-triazole ring serves as a hinge-binding element, while the phenylacetyl group provides additional hydrophobic interactions that are absent in the minimal ethanone analog (CAS 1706299-78-6, IC₅₀ = 28 μM) [1]. This compound should be prioritized for kinase panel profiling (e.g., Eurofins KinaseProfiler™ or DiscoverX KINOMEscan™) against tyrosine kinases and serine/threonine kinases known to accommodate pyrimidine-based type I inhibitors.

PDE4-Targeted Drug Discovery: Structure-Activity Relationship Expansion

Given that 1,2,4-triazole-substituted analogs in the pyrimidine-piperazine series show superior PDE4B inhibitory activity relative to pyrazole-containing counterparts [2], CAS 1798515-25-9 is a valuable scaffold for PDE4 inhibitor lead optimization. Researchers can use this compound as a starting point for systematic variation of the phenylacetyl group to probe the PDE4 catalytic site's hydrophobic pocket and improve isoform selectivity (PDE4B vs. PDE4D).

Antifungal Drug Repurposing and Dual-Action Agent Screening

CAS 1798515-25-9's 1,2,4-triazole motif is the core pharmacophore for fungal CYP51 inhibition . In antifungal screening cascades, this compound can serve as a probe to evaluate whether dual kinase-antifungal activity is achievable within a single chemotype—a strategy that addresses both fungal proliferation and host-immune signaling in invasive fungal infections.

Chemical Probe Development: Selectivity Profiling Against Non-Triazole Isosteres

Procure CAS 1798515-25-9 alongside its pyrazole isostere (CAS 1170086-99-3) to perform matched-pair selectivity profiling [2]. This enables determination of the azole ring's contribution to target selectivity across a broad panel of kinases, PDEs, and other nucleotide-binding proteins, generating critical SAR data for lead series triage.

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